molecular formula C15H11ClFN5O2 B2429661 N~3~-benzyl-N~1~-(3,5-dimethylphenyl)-3-methylpiperidine-1,3-dicarboxamide CAS No. 1286703-30-7

N~3~-benzyl-N~1~-(3,5-dimethylphenyl)-3-methylpiperidine-1,3-dicarboxamide

Cat. No. B2429661
M. Wt: 347.73
InChI Key: MTCGRCGIBIEFJR-UHFFFAOYSA-N
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Description

“N~3~-benzyl-N~1~-(3,5-dimethylphenyl)-3-methylpiperidine-1,3-dicarboxamide” appears to be a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs. The benzyl and 3,5-dimethylphenyl groups are likely to influence the compound’s physical and chemical properties, as well as its potential biological activity.



Synthesis Analysis

Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar compounds typically involves the reaction of a piperidine derivative with the appropriate carboxylic acid or acid chloride derivative, followed by further functionalization.



Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a piperidine ring (a six-membered ring with one nitrogen atom), benzyl and 3,5-dimethylphenyl substituents, and amide functional groups. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the exact chemical reactions this compound would undergo. However, amides can typically participate in a variety of reactions, including hydrolysis, reduction, and reactions with organometallic reagents.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide groups could result in the formation of hydrogen bonds, influencing its solubility and reactivity.


Scientific Research Applications

Herbicide Development

The research into benzamides, such as N3-benzyl-N1-(3,5-dimethylphenyl)-3-methylpiperidine-1,3-dicarboxamide, has led to the development of new groups of herbicides. These compounds have shown herbicidal activity against annual and perennial grasses, with potential utility in forage legumes, certain turf grasses, and cultivated crops, highlighting their significance in agricultural sciences (Viste, Cirovetti, & Horrom, 1970).

Material Science Applications

In the realm of material science, studies have focused on the synthesis and characterization of highly soluble polyamides derived from compounds including 3,5-dimethylphenyl derivatives. These polyamides exhibit amorphous characteristics and improved solubility in various solvents, which could be beneficial for creating advanced materials with specific properties, such as high thermal stability and potential applications in electronics and coatings (Liaw, Huang, Hsu, & Chen, 2002).

Fluorescence Sensing

Research into dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks has unveiled their potential as fluorescence sensors for detecting benzaldehyde-based derivatives. These findings open avenues for developing sensitive and selective sensors for environmental monitoring and analytical chemistry applications (Shi, Zhong, Guo, & Li, 2015).

Pharmaceutical Research

Although specifics on the direct applications of N3-benzyl-N1-(3,5-dimethylphenyl)-3-methylpiperidine-1,3-dicarboxamide in pharmaceutical research are not provided, related structures and functionalities are explored for their pharmaceutical properties. For example, ameltolide analogues, which share similar structural motifs with benzamides, have been synthesized and evaluated for their anticonvulsant activities. These studies contribute to the ongoing search for new therapeutic agents, particularly in the treatment of seizure disorders (Lambert, Hamoir, Hermans, & Poupaert, 1995).

Safety And Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it.


Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail.


properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN5O2/c16-11-5-10(17)2-1-9(11)7-20-13(23)6-14-21-22-15(24-14)12-8-18-3-4-19-12/h1-5,8H,6-7H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCGRCGIBIEFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CNC(=O)CC2=NN=C(O2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

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